7-(2-Hydroxyethyl)-2,3-dihydro-1,3-benzoxazol-2-one 7-(2-Hydroxyethyl)-2,3-dihydro-1,3-benzoxazol-2-one
Brand Name: Vulcanchem
CAS No.: 1565827-87-3
VCID: VC2726756
InChI: InChI=1S/C9H9NO3/c11-5-4-6-2-1-3-7-8(6)13-9(12)10-7/h1-3,11H,4-5H2,(H,10,12)
SMILES: C1=CC(=C2C(=C1)NC(=O)O2)CCO
Molecular Formula: C9H9NO3
Molecular Weight: 179.17 g/mol

7-(2-Hydroxyethyl)-2,3-dihydro-1,3-benzoxazol-2-one

CAS No.: 1565827-87-3

Cat. No.: VC2726756

Molecular Formula: C9H9NO3

Molecular Weight: 179.17 g/mol

* For research use only. Not for human or veterinary use.

7-(2-Hydroxyethyl)-2,3-dihydro-1,3-benzoxazol-2-one - 1565827-87-3

Specification

CAS No. 1565827-87-3
Molecular Formula C9H9NO3
Molecular Weight 179.17 g/mol
IUPAC Name 7-(2-hydroxyethyl)-3H-1,3-benzoxazol-2-one
Standard InChI InChI=1S/C9H9NO3/c11-5-4-6-2-1-3-7-8(6)13-9(12)10-7/h1-3,11H,4-5H2,(H,10,12)
Standard InChI Key BSPDFQNBUWGQRE-UHFFFAOYSA-N
SMILES C1=CC(=C2C(=C1)NC(=O)O2)CCO
Canonical SMILES C1=CC(=C2C(=C1)NC(=O)O2)CCO

Introduction

Chemical Structure and Properties

Structural Composition

7-(2-Hydroxyethyl)-2,3-dihydro-1,3-benzoxazol-2-one consists of a benzoxazolone core scaffold with a hydroxyethyl group specifically attached at the 7-position. The benzoxazolone scaffold itself comprises a fused ring system containing both benzene and oxazolone components, creating a bicyclic heterocyclic structure. The presence of the hydroxyethyl group at position 7 differentiates this compound from related benzoxazolone derivatives with different substitution patterns .

Physical and Chemical Properties

The available physicochemical properties of 7-(2-Hydroxyethyl)-2,3-dihydro-1,3-benzoxazol-2-one are summarized in the following table:

PropertyValue
Common Name7-(2-Hydroxyethyl)-2,3-dihydro-1,3-benzoxazol-2-one
CAS Number1565827-87-3
Molecular FormulaC₉H₉NO₃
Molecular Weight179.17 g/mol
DensityNot Available
Boiling PointNot Available
Melting PointNot Available
Flash PointNot Available

The compound features several functional groups that influence its chemical behavior, including:

  • The lactam (cyclic amide) structure in the oxazolone ring

  • The hydroxyethyl group providing a terminal alcohol functionality

  • The aromatic benzene ring offering sites for electrophilic substitution

These structural elements likely contribute to moderate polarity and potential hydrogen bonding capabilities through both the carbonyl oxygen and the hydroxyl group. The combination of these features would likely affect the compound's solubility profile, making it potentially soluble in polar organic solvents and possibly partially soluble in water .

Structural Relationship to Benzoxazolone Derivatives

Comparison with Parent Compound

The parent compound, 2,3-dihydro-1,3-benzoxazol-2-one (also known as 2-benzoxazolinone), serves as the core structure from which 7-(2-Hydroxyethyl)-2,3-dihydro-1,3-benzoxazol-2-one is derived. The parent compound has the following properties:

PropertyValue
Common Name2-Benzoxazolinone
CAS Number59-49-4
Molecular FormulaC₇H₅NO₂
Molecular Weight135.12 g/mol
IUPAC Name2,3-dihydro-1,3-benzoxazol-2-one

The addition of the hydroxyethyl group at position 7 increases the molecular weight by approximately 44 units and introduces additional functionality that likely alters the pharmacological, chemical, and physical properties compared to the unsubstituted parent compound .

Relationship to Positional Isomers

A notable structural relative is 3-(2-hydroxyethyl)-1,3-benzoxazol-2(3H)-one (CAS 26726-75-0), which differs in the position of the hydroxyethyl group. In this isomer, the hydroxyethyl substituent is attached to the nitrogen atom at position 3 rather than to the carbon at position 7 of the benzene ring. Despite sharing the same molecular formula (C₉H₉NO₃), these positional isomers likely possess distinct chemical and biological profiles due to the significant differences in their three-dimensional structures and electronic distributions .

The 3-substituted variant has been described as "a chemical compound characterized by its benzoxazole core, which is a bicyclic structure containing both benzene and oxazole rings" with the hydroxyethyl substituent contributing to "its solubility and potential reactivity" .

Current Research Status and Future Directions

Research Gaps

The limited information available specifically on 7-(2-Hydroxyethyl)-2,3-dihydro-1,3-benzoxazol-2-one highlights several important research gaps:

  • Comprehensive physicochemical characterization: Determination of physical properties including solubility profiles, pKa values, partition coefficients, and stability data.

  • Synthetic methodology: Development and optimization of efficient synthetic routes with high regioselectivity for the 7-position.

  • Biological activity screening: Systematic evaluation of potential pharmacological activities across various biological targets and pathways.

  • Structure-activity relationships: Comparison with other benzoxazolone derivatives to establish structure-activity relationships.

Future Research Opportunities

Future research on 7-(2-Hydroxyethyl)-2,3-dihydro-1,3-benzoxazol-2-one could profitably focus on:

  • Medicinal chemistry exploration: Investigation of this compound as a lead structure for developing bioactive compounds with improved pharmacological profiles.

  • Material science applications: Exploration of potential uses in polymers, surface coatings, or specialty materials leveraging the combination of aromatic and polar functional groups.

  • Synthetic methodology development: Creation of novel synthetic approaches that enable selective functionalization of the benzoxazolone scaffold at the 7-position.

  • Computational studies: Molecular modeling to predict interactions with biological targets and to guide rational design of derivatives with enhanced properties.

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